1,6-Diisocyanato-2,2,4-trimethylhexane
Overview
Description
1,6-Diisocyanato-2,2,4-trimethylhexane is an organic compound with the molecular formula C11H18N2O2. It is a type of diisocyanate, which means it contains two isocyanate groups (-N=C=O) attached to a hexane backbone. This compound is commonly used in the production of polyurethane products due to its reactive isocyanate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Diisocyanato-2,2,4-trimethylhexane can be synthesized through the reaction of hexamethylenediamine with phosgene. The reaction involves the following steps:
Hexamethylenediamine is reacted with phosgene in the presence of a solvent such as dichloromethane.
The reaction is carried out at a controlled temperature, typically around 0-5°C, to prevent the formation of unwanted by-products.
The resulting product is purified through distillation to obtain the desired diisocyanate.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous reactors and advanced purification techniques to ensure high purity and yield. The process involves large-scale reactors, efficient cooling systems, and automated control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1,6-Diisocyanato-2,2,4-trimethylhexane primarily undergoes reactions involving its isocyanate groups. Common reactions include:
Polymerization: The isocyanate groups react with polyols to form polyurethane polymers.
Addition Reactions: The isocyanate groups can react with amines to form urea linkages.
Hydrolysis: The isocyanate groups can react with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Polymerization: Polyols, catalysts (e.g., dibutyltin dilaurate), and solvents (e.g., toluene).
Addition Reactions: Primary and secondary amines, solvents (e.g., tetrahydrofuran).
Hydrolysis: Water, acids or bases as catalysts.
Major Products Formed:
Polyurethane Polymers: Used in coatings, adhesives, and foams.
Ureas: Used in the production of various chemical intermediates.
Amines and Carbon Dioxide: By-products of hydrolysis reactions.
Scientific Research Applications
1,6-Diisocyanato-2,2,4-trimethylhexane is widely used in scientific research and various industries due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of polyurethane materials.
Biology: Employed in the development of biocompatible coatings and medical devices.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism by which 1,6-Diisocyanato-2,2,4-trimethylhexane exerts its effects involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, such as alcohols, amines, and water, to form stable urethane, urea, and amine linkages. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups containing active hydrogen atoms.
Comparison with Similar Compounds
1,6-Diisocyanato-2,2,4-trimethylhexane is similar to other diisocyanates such as:
Isophorone Diisocyanate (IPDI): Another aliphatic diisocyanate used in coatings and adhesives.
Hexamethylene Diisocyanate (HDI): Used in the production of polyurethane coatings.
Methylene Diphenyl Diisocyanate (MDI): Commonly used in the production of rigid polyurethane foams.
Uniqueness: this compound is unique due to its branched structure, which provides enhanced flexibility and improved mechanical properties in the resulting polyurethane materials. This makes it particularly suitable for applications requiring high durability and resistance to environmental factors.
Properties
IUPAC Name |
1,6-diisocyanato-2,2,4-trimethylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOUXIOKEJWULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN=C=O)CC(C)(C)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044602 | |
Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2,4-trimethylhexamethylene diisocyanate is a yellow liquid., Liquid | |
Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexane, 1,6-diisocyanato-2,2,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16938-22-0, 32052-51-0 | |
Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2,4-Trimethylhexamethylene diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16938-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016938220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1,6-diisocyanato-2,2,4(or 2,4,4)-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032052510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1,6-diisocyanato-2,2,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of 2,2,4-trimethylhexa-1,6-diyl diisocyanate and 2,4,4-trimethylhexa-1,6-diyl diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.138.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,4-trimethylhexa-1,6-diyl diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-DIISOCYANATO-2,2,4-TRIMETHYLHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X92D8F674P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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